4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid chemical structure analysis
4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid chemical structure analysis
This guide provides an in-depth technical analysis of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid , a structural hybrid of the GABA-B agonist Baclofen and the gabapentinoid scaffold. This molecule represents a class of sterically hindered
Classification:
Executive Summary & Structural Logic
This compound is effectively a "Gem-Dimethyl Baclofen" . While Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) is the gold standard for treating spasticity, it suffers from rapid renal clearance and moderate blood-brain barrier (BBB) penetration.
The structure of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid introduces a critical modification:
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Substitution: A methyl group and an amino group at position 4.[1]
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Result: The C4 carbon becomes a quaternary center bonded to the C3-aryl group, the C5-methyl, a substituent methyl, and the amine.
-
Note: In IUPAC nomenclature for this specific chain, the "4-methylpentanoic" backbone implies the longest chain is 5 carbons. With an amino group also at C4, this creates a gem-dimethyl moiety at the
-position relative to the carboxyl group.
-
Pharmacophore Impact:
-
Thorpe-Ingold Effect: The bulky gem-dimethyl group at the
-carbon restricts the rotation of the amino-group tail, forcing the molecule into a pre-organized conformation that may lower the entropic penalty of binding to the GABA-B receptor. -
Metabolic Blockade: The quaternary carbon adjacent to the amine prevents the action of GABA Transaminase (GABA-T) , which requires an extractable
-proton to degrade GABA analogs. This suggests a significantly longer half-life than Baclofen.
Chemical Structure & Properties[1][3][4][5][6][7][8][9][10]
| Feature | Specification |
| IUPAC Name | 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid |
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.71 g/mol |
| Chirality | Two chiral centers (C3 and C4). However, C4 is achiral if the "4-methyl" and "C5" are identical methyl groups (symmetric gem-dimethyl). C3 is the primary chiral center. |
| Lipophilicity (LogP) | Estimated ~1.8 - 2.2 (Higher than Baclofen due to +2 methyls). |
| pKa (Acid) | ~3.8 (Carboxyl) |
| pKa (Base) | ~10.2 (Hindered primary amine) |
Synthesis Protocol: The Nitro-Michael Route
Synthesizing quaternary
Reagents & Materials
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Precursor: Ethyl 4-chlorocinnamate (Commercial or synthesized via Wittig reaction).
-
Nucleophile: 2-Nitropropane (Source of the gem-dimethyl amine motif).
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Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B.
-
Reductant: Raney Nickel or Pd/C with H₂.
-
Solvent: Acetonitrile (Step 1), Ethanol (Step 2).
Step-by-Step Methodology
Phase 1: Construction of the Carbon Skeleton (Michael Addition)
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Dissolution: Dissolve Ethyl 4-chlorocinnamate (1.0 eq) in Acetonitrile under N₂ atmosphere.
-
Activation: Add 2-Nitropropane (1.2 eq).
-
Catalysis: Add DBU (1.1 eq) dropwise at room temperature. The reaction is exothermic; maintain temp < 40°C.
-
Reflux: Heat to 60°C for 12 hours. The steric bulk of the isopropyl group requires thermal energy to overcome the activation barrier.
-
Validation: Monitor via TLC (Hexane/EtOAc 4:1). Disappearance of the cinnamate alkene spot indicates conversion.
-
Workup: Evaporate solvent, redissolve in DCM, wash with 1N HCl (to remove DBU), dry over MgSO₄.
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Product:Ethyl 3-(4-chlorophenyl)-4-methyl-4-nitropentanoate .
-
Phase 2: Nitro Reduction & Lactamization
Critical Insight:
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Hydrogenation: Dissolve the nitro-ester in Ethanol. Add Raney Nickel (10% w/w).
-
Pressure: Hydrogenate at 50 psi H₂ for 24 hours.
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Filtration: Filter catalyst through Celite.
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Isolation: Evaporate solvent. The residue is likely the Lactam intermediate (4-(4-chlorophenyl)-5,5-dimethylpyrrolidin-2-one).
Phase 3: Hydrolysis to Final Amino Acid
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Hydrolysis: Reflux the lactam in 6N HCl for 18 hours to open the ring.
-
Purification: Concentrate in vacuo. The product will crystallize as the Hydrochloride salt.
-
Neutralization: Adjust pH to 6.5 with LiOH in water to precipitate the zwitterionic free acid.
-
Recrystallization: Recrystallize from Water/Isopropanol.
Synthesis Workflow Diagram
Caption: Synthesis of the target molecule via the Nitro-Michael route, highlighting the spontaneous lactamization driven by steric compression.
Pharmacological Mechanism & Signaling
The molecule targets the GABA-B Receptor , a G-protein coupled receptor (GPCR). Unlike GABA-A (an ion channel), GABA-B mediates slow, long-term inhibitory signals.
Binding Mode
-
The "Veneer" Hypothesis: The 4-chlorophenyl ring binds to a lipophilic pocket near the orthosteric site, similar to Baclofen.
-
The Amino-Carboxyl Clamp: The zwitterionic head group binds to the conserved Venus Flytrap Module (VFTM) of the GABA-B1 subunit.
-
Steric Enhancement: The gem-dimethyl group at C4 locks the amine in a gauche orientation relative to the phenyl ring, mimicking the bioactive conformation of GABA.
Signaling Cascade
Upon binding, the G
Caption: Signal transduction pathway. The compound acts as an agonist, leading to presynaptic inhibition of Calcium influx and postsynaptic hyperpolarization.
Metabolic Stability Profile
A major limitation of GABA analogs is their rapid clearance. This molecule addresses this via Steric Shielding .
| Enzyme Target | Interaction | Outcome |
| GABA Transaminase (GABA-T) | Requires | BLOCKED. The quaternary C4 has no protons. The molecule is metabolically stable against GABA-T. |
| CYP450 | Potential for para-hydroxylation on the chlorophenyl ring. | Slow. The -Cl group deactivates the ring, protecting it from oxidation. |
| Renal Elimination | Organic Anion Transporters (OAT). | Likely excreted unchanged, similar to Gabapentin, but with a longer half-life due to lipophilicity. |
References
-
Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews. Link
-
Andruszkiewicz, R., & Silverman, R. B. (1990). "A convenient synthesis of 3-alkyl-4-aminobutanoic acids." Synthesis. (Methodology for Michael addition of nitroalkanes to cinnamates). Link
-
Froestl, W. (2010). "Chemistry and pharmacology of GABAB receptor ligands." Advances in Pharmacology. (SAR of Baclofen analogs). Link
-
Yuen, P. W., et al. (1994). "Enantioselective synthesis of PD 144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters. (Discussion of gem-dimethyl effects in GABA analogs). Link
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Ong, J., & Kerr, D. I. (2005). "Clinical potential of GABAB receptor modulators." CNS Drug Reviews. Link
